molecular formula C15H23NS B14503107 3-Phenyl-N,N-di(propan-2-yl)propanethioamide CAS No. 62785-83-5

3-Phenyl-N,N-di(propan-2-yl)propanethioamide

Cat. No.: B14503107
CAS No.: 62785-83-5
M. Wt: 249.4 g/mol
InChI Key: JKQFMXVOYCUZEM-UHFFFAOYSA-N
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Description

3-Phenyl-N,N-di(propan-2-yl)propanethioamide is an organic compound with a complex structure that includes a phenyl group, two isopropyl groups, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide typically involves the reaction of hydrocinnamic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N,N-di(propan-2-yl)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

3-Phenyl-N,N-di(propan-2-yl)propanethioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N,N-di(propan-2-yl)propanethioamide is unique due to its combination of a phenyl group, two isopropyl groups, and a thioamide functional group.

Properties

CAS No.

62785-83-5

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

3-phenyl-N,N-di(propan-2-yl)propanethioamide

InChI

InChI=1S/C15H23NS/c1-12(2)16(13(3)4)15(17)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

JKQFMXVOYCUZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)CCC1=CC=CC=C1

Origin of Product

United States

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